3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound featuring a triazole ring system. Triazoles are known for their broad spectrum of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde typically involves multi-step synthetic routes. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with formylating agents can yield the desired carbaldehyde derivative . Industrial production methods often employ combinatorial synthesis, solid-phase reactions, and microwave-assisted synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with various molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
Similar compounds to 3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde include:
1,2,4-Triazole: A simpler triazole derivative with broad biological activities.
1,2,3-Triazole: Another isomer with different reactivity and applications.
Triazolothiadiazine: A hybrid compound with enhanced pharmacological properties. The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O/c12-1-4-8-5(10-9-4)11-2-6-7-3-11/h1-3H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLFNLNOKBJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.